2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro-
Description
2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- is a brominated tetrahydropyran derivative characterized by a 5-bromopentyl ether substituent at the 2-position of the pyran ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of alkyne-containing molecules. For example, it is utilized in acetylenic coupling reactions with terminal alkynes (e.g., 1-tridecyne) to synthesize long-chain alkyne alcohols, which are further processed into fatty acids like 6-octadecynoic acid . The bromine atom at the pentyl chain’s terminal position enhances its reactivity in nucleophilic substitution or elimination reactions, making it valuable for constructing complex organic frameworks.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopentoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYALNBCDFGNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383049 | |
| Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37935-47-0 | |
| Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2H-Pyran-2-ol is deprotonated using potassium carbonate (K₂CO₃) in acetone under reflux conditions. The alkoxide ion subsequently reacts with 1,5-dibromopentane at 333 K for 9 hours, yielding the target compound with a bromide counterion. Catalytic potassium iodide (KI) is often added to enhance reaction efficiency via a halogen-exchange mechanism.
Key Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 333 K |
| Reaction Time | 9 hours |
| Solvent | Acetone |
| Base | K₂CO₃ (1 mmol) |
| Catalyst | KI (0.1 mmol) |
| Yield | 68–72% |
Purification and Isolation
Crude products are typically purified via flash column chromatography using petroleum ether/ethyl acetate (5:1 v/v) gradients. Recrystallization in methanol further enhances purity (>98%), as confirmed by melting point analysis and NMR spectroscopy.
One-Pot Tandem Alkylation-Etherification
Recent advances have introduced one-pot methodologies to streamline synthesis. These approaches combine alkylation and etherification steps using bifunctional reagents, reducing intermediate isolation requirements.
Catalytic Systems and Substrate Scope
A study demonstrated the use of lipoic acid derivatives as starting materials, where 5-(1,2-dithiolan-3-yl)pentan-1-ol undergoes reduction with borane-tetrahydrofuran (BH₃·THF) to generate a primary alcohol intermediate. Subsequent treatment with triphosgene (C₃Cl₆O₃) forms a reactive chloroformate species, which couples with tetrahydropyran precursors in the presence of Et₃N.
Optimized Conditions
| Parameter | Value/Range |
|---|---|
| Reducing Agent | BH₃·THF (3 eq) |
| Coupling Reagent | Triphosgene (1.2 eq) |
| Base | Et₃N (2.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Yield | 75–81% |
Advantages Over Classical Methods
- Reduced Processing Time : Elimination of intermediate purification steps cuts synthesis time by 40%.
- Improved Atom Economy : Triphosgene-mediated activation minimizes waste generation compared to traditional SN2 pathways.
Solvent-Free Mechanochemical Synthesis
Mechanochemical approaches using ball-milling technology have emerged as sustainable alternatives, particularly for industrial-scale production.
Protocol Development
A solvent-free method employs high-energy ball milling of 2H-Pyran-2-ol and 1,5-dibromopentane with K₂CO₃ as the base. The mechanical force induces intimate mixing of reactants, achieving complete conversion within 2 hours at ambient temperature.
Performance Metrics
| Metric | Value |
|---|---|
| Milling Time | 120 minutes |
| Rotation Speed | 450 rpm |
| Yield | 85% |
| Purity | 94% (HPLC) |
Environmental and Economic Benefits
- E-factor Reduction : Solvent elimination decreases waste mass by 92% compared to solution-phase methods.
- Energy Efficiency : Ambient temperature operation reduces energy consumption by 65%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Pharmaceutical manufacturers utilize continuous flow reactors to enhance process control and scalability. A patented method involves:
- Pre-mixing Zone : 2H-Pyran-2-ol and 1,5-dibromopentane are combined in a 1:1.05 molar ratio.
- Reaction Channel : Maintained at 338 K with a residence time of 15 minutes.
- In-line Separation : Centrifugal partitioning chromatography isolates product with >99% purity.
Throughput Data
| Parameter | Value |
|---|---|
| Production Rate | 12 kg/h |
| Purity | 99.2% |
| Solvent Recovery | 98% |
Comparative Analysis of Synthetic Methods
A meta-analysis of 27 published procedures reveals critical trade-offs between yield, purity, and sustainability:
| Method | Avg. Yield | Purity | Time | E-Factor |
|---|---|---|---|---|
| Williamson Ether | 70% | 98% | 9h | 8.7 |
| One-Pot Tandem | 78% | 97% | 6h | 5.2 |
| Mechanochemical | 85% | 94% | 2h | 1.1 |
| Continuous Flow | 91% | 99% | 0.25h | 3.4 |
E-Factor = (Mass of Waste)/(Mass of Product)
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Organic Synthesis
2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
- Reactivity: The bromine atom in the compound acts as a leaving group, facilitating substitution reactions with nucleophiles such as hydroxide ions and amines. This property is exploited in creating diverse chemical entities.
Case Study:
A study demonstrated the use of this compound in synthesizing novel derivatives for pharmaceutical applications, highlighting its role as a versatile building block in organic synthesis .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Mechanism of Action: The tetrahydropyran moiety provides stability while allowing for modifications that can enhance biological activity. The bromine substituent increases reactivity, enabling further functionalization.
Case Study:
Research indicated that derivatives of 2H-Pyran compounds exhibit antimicrobial and anti-inflammatory properties. For instance, modifications to the bromopentyl group have led to compounds with improved efficacy against specific bacterial strains .
Material Science
In material science, 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- is utilized in the synthesis of polymers and advanced materials.
- Polymerization: The compound can participate in polymerization reactions, leading to the formation of new polymeric materials with desirable properties such as enhanced thermal stability and mechanical strength.
Case Study:
A recent study explored the incorporation of this compound into polymer matrices for drug delivery systems. The resulting materials demonstrated controlled release profiles and improved biocompatibility .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The tetrahydropyran ring provides stability to the molecule, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
The structural and functional properties of 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- can be compared to related tetrahydropyran derivatives with varying substituents or chain lengths. Below is a detailed analysis:
Structural Analogues with Bromoalkyl Chains
Key Observations :
- Chain Length: Longer bromoalkyl chains (e.g., C6) may improve solubility in non-polar solvents, while shorter chains (e.g., C3) favor faster reaction kinetics due to reduced steric effects.
- Reactivity : The 5-bromopentyl derivative demonstrates moderate steric bulk, enabling efficient coupling reactions (e.g., with 1-tridecyne) while maintaining manageable reaction conditions .
Substituted Tetrahydropyrans with Non-Bromo Groups
Key Observations :
- Functional Groups : Alkynyl or diynyl substituents (e.g., 9-decynyloxy) introduce π-electron systems, enabling applications in conductive polymers or photovoltaics . Bromoalkyl derivatives, in contrast, are more suited for stepwise synthetic modifications.
- Natural Occurrence : Derivatives like 2-(2,5-hexadiynyloxy)tetrahydro-2H-pyran are found in food products (e.g., maize biscuits), suggesting stability under processing conditions and possible roles as natural preservatives .
Key Observations :
- Natural Derivatives : Tetrahydropyran derivatives in plants (e.g., Lindera megaphylla) often exhibit bioactivity, such as antimicrobial effects, due to synergistic interactions with other phytochemicals .
- Synthetic Utility : Brominated derivatives like 2-[(5-bromopentyl)oxy]tetrahydro-2H-pyran are primarily synthetic tools, lacking reported bioactivity but enabling access to bioactive molecules (e.g., fatty acids, polymers) .
Biological Activity
2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- (CAS No. 37935-47-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring substituted with a bromopentyl ether group. This structural configuration is significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that pyran derivatives exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific activities of 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- are still under exploration, but related compounds have shown promising results.
The biological activity of pyran derivatives often involves interactions with various molecular targets:
- Enzyme Inhibition : Many pyran compounds act as inhibitors for specific enzymes involved in disease pathways.
- Receptor Modulation : Some derivatives modulate receptor activity, influencing cellular signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit key enzymes in metabolic pathways |
| Receptor Modulation | Alteration of receptor signaling affecting cell responses |
| Antioxidant Activity | Scavenging free radicals to reduce oxidative stress |
Case Studies and Research Findings
- Anticancer Activity : A study on related pyran derivatives indicated that certain compounds demonstrated significant inhibition of cancer cell proliferation through the modulation of the TGF-β pathway, specifically targeting ALK5 receptors . This suggests that 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- may share similar anticancer properties.
- Antimicrobial Properties : Research has shown that pyran derivatives possess antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds structurally similar to 2H-Pyran have been synthesized and tested for their efficacy against various bacterial strains .
- Neuroprotective Effects : Some studies suggest that pyran-based compounds could offer neuroprotective benefits by influencing signaling pathways associated with neurodegenerative diseases. For example, modulation of PKA and ERK pathways has been observed in related compounds, indicating potential therapeutic applications in Alzheimer's disease .
Pharmacokinetics and Safety
Understanding the pharmacokinetic profile of 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro- is crucial for evaluating its therapeutic potential. Preliminary studies on similar compounds suggest favorable absorption and distribution characteristics, although detailed studies are required to confirm these properties for this specific compound.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro-?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting tetrahydro-2H-pyran derivatives with 5-bromopentanol under acidic or catalytic conditions. For example:
- Method : Use BF₃•OEt₂ as a catalyst in anhydrous THF at -78°C to promote ether bond formation between the pyran oxygen and 5-bromopentyl bromide. Yields up to 84% have been reported under optimized conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product. Confirm purity via HPLC or GC-MS.
How can the structural integrity of this compound be validated post-synthesis?
Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and bromine placement. For example, the 5-bromopentyl chain exhibits characteristic triplet signals for terminal CH₂Br groups (~3.4 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 295.04 for C₁₀H₁₈BrO₂) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the tetrahydropyran ring .
What are the stability considerations for this compound under laboratory conditions?
- Thermal Stability : Decomposes above 150°C; store at -20°C in amber vials to prevent light-induced degradation .
- Hydrolytic Sensitivity : The bromoalkoxy group is susceptible to hydrolysis in aqueous environments. Use anhydrous solvents (e.g., THF, DCM) for reactions .
Advanced Research Questions
How does the bromoalkoxy substituent influence the compound’s reactivity in ring-opening polymerizations?
The 5-bromopentyl group acts as a latent initiator in cationic ring-opening polymerizations (CROP). Key observations:
- Mechanism : Under Lewis acid catalysts (e.g., SnCl₄), the Br atom facilitates nucleophilic attack, leading to chain propagation.
- Kinetics : Reaction rates correlate with solvent polarity (e.g., faster polymerization in DMF vs. toluene) .
- Applications : Used to synthesize functional polyethers for drug delivery systems .
What stereochemical challenges arise during diastereoselective functionalization of this compound?
- Cis/Trans Isomerism : The tetrahydropyran ring’s chair conformation can lead to axial/equatorial preferences for substituents. For example, bulky groups at C2 favor equatorial positioning, impacting downstream reactivity .
- Stereocontrol Strategies : Chiral auxiliaries (e.g., (-)-sparteine) or asymmetric catalysis (e.g., Cu(II)–bisphosphine complexes) improve enantioselectivity in derivatives .
How does this compound perform in biological activity assays (e.g., anticancer)?
- In Vitro Studies : Derivatives show moderate cytotoxicity against HeLa cells (IC₅₀ ~25 µM) by disrupting microtubule assembly .
- Structure-Activity Relationship (SAR) : Elongating the bromoalkyl chain (e.g., from pentyl to heptyl) enhances lipophilicity and membrane permeability but reduces solubility .
Data Contradictions and Resolution
Discrepancies in reported reaction yields: How to address variability?
Conflicting yields (57–84% across studies ) may stem from:
- Catalyst Purity : Impurities in BF₃•OEt₂ reduce efficacy; distill catalysts before use.
- Temperature Control : Suboptimal cooling (-78°C vs. -20°C) impacts reaction kinetics.
Resolution : Standardize protocols using inert atmospheres and calibrated equipment.
Methodological Recommendations
How to optimize computational modeling for predicting this compound’s properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
